molecular formula C22H26Cl2N2O2 B12483514 N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12483514
M. Wt: 421.4 g/mol
InChI Key: VBIPBZQFOUGPKF-UHFFFAOYSA-N
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Description

N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound with a unique structure that includes a bicyclic amine and multiple aromatic rings

Properties

Molecular Formula

C22H26Cl2N2O2

Molecular Weight

421.4 g/mol

IUPAC Name

N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C22H26Cl2N2O2/c1-27-21-11-15(12-25-20-13-26-8-6-16(20)7-9-26)10-19(24)22(21)28-14-17-4-2-3-5-18(17)23/h2-5,10-11,16,20,25H,6-9,12-14H2,1H3

InChI Key

VBIPBZQFOUGPKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the aromatic ether: This involves the reaction of 2-chlorophenol with a suitable methoxy-substituted benzyl chloride under basic conditions to form the intermediate.

    Introduction of the bicyclic amine: The intermediate is then reacted with a bicyclic amine, such as 1-azabicyclo[2.2.2]octane, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of neuropharmacology and oncology.

    Materials Science: Its aromatic and bicyclic structure could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including receptor-ligand interactions and enzyme activity.

Mechanism of Action

The mechanism of action of N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but includes a thiazole ring instead of a bicyclic amine.

    3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives: These compounds share the chloro-substituted aromatic ring but differ in the presence of a pyrrolidine ring.

Uniqueness

N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to its combination of a bicyclic amine and multiple aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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